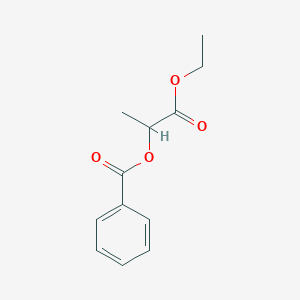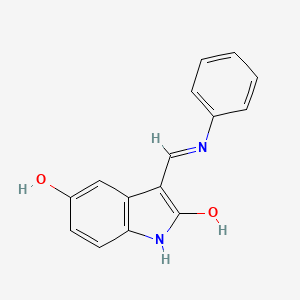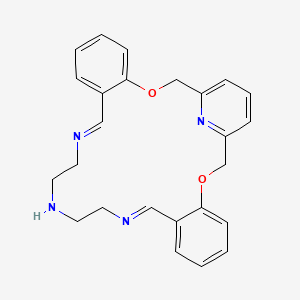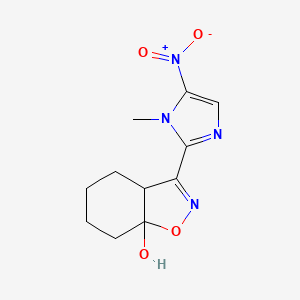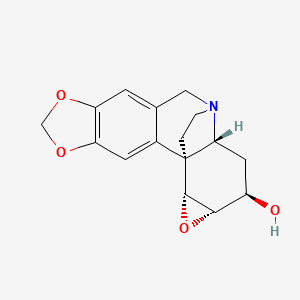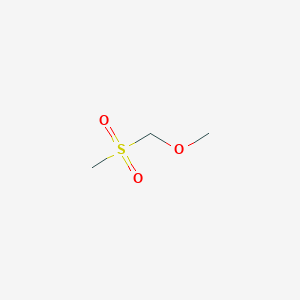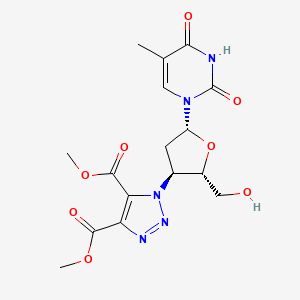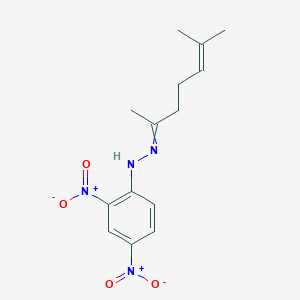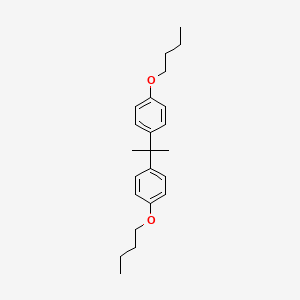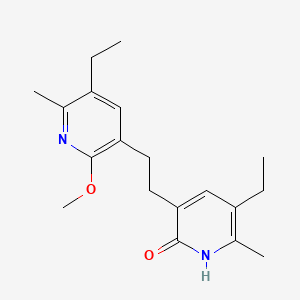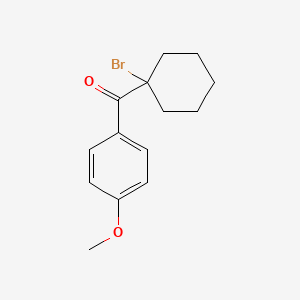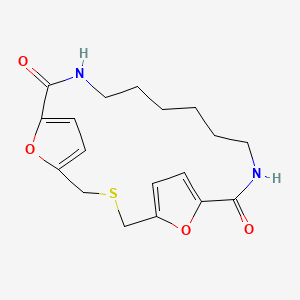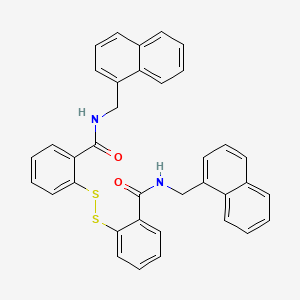
2,2'-Dithiobis(N-(1-naphthylmethyl)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted with a naphthylmethyl group. The molecular formula of this compound is C32H28N2O2S2, and it has a molecular weight of 540.71 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) typically involves the reaction of N-(1-naphthylmethyl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of N-(1-naphthylmethyl)benzamide using iodine or other oxidizing agents under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and naphthylmethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides and naphthylmethyl derivatives.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction, as well as in the development of thiol-reactive probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) involves the formation and cleavage of disulfide bonds. This compound can act as a disulfide donor or acceptor, participating in redox reactions that are crucial for various biochemical processes. The molecular targets and pathways involved include thiol-containing proteins and enzymes, which can undergo reversible modifications through disulfide exchange reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the naphthylmethyl group.
Dithio-2,2’-bis(N-methylbenzamide): Another disulfide-containing benzamide derivative.
Uniqueness
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) is unique due to the presence of the naphthylmethyl group, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its simpler analogs .
Propriétés
Numéro CAS |
98051-82-2 |
|---|---|
Formule moléculaire |
C36H28N2O2S2 |
Poids moléculaire |
584.8 g/mol |
Nom IUPAC |
N-(naphthalen-1-ylmethyl)-2-[[2-(naphthalen-1-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C36H28N2O2S2/c39-35(37-23-27-15-9-13-25-11-1-3-17-29(25)27)31-19-5-7-21-33(31)41-42-34-22-8-6-20-32(34)36(40)38-24-28-16-10-14-26-12-2-4-18-30(26)28/h1-22H,23-24H2,(H,37,39)(H,38,40) |
Clé InChI |
SRHXUSYTAWIEAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NCC5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


